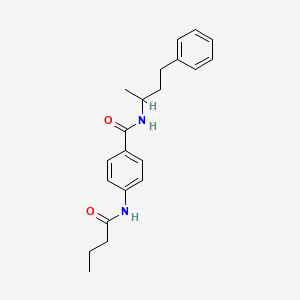![molecular formula C14H19N5OS B4104214 N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4104214.png)
N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTB is a synthetic molecule that belongs to the class of tetrazole-thioether derivatives.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide is not fully understood. However, studies have shown that N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide may inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system. N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide may also interact with membrane proteins, such as ion channels and transporters, to modulate their function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide can inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has been shown to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple molecule to synthesize and purify. N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide also exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, one limitation is that the exact mechanism of action of N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide is not fully understood, which can make it challenging to interpret experimental results. In addition, N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide may exhibit off-target effects, which can complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide. One area of research is the development of new antimicrobial agents based on N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide. Researchers can also investigate the use of N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide as a ligand in coordination chemistry and as a building block for the synthesis of novel materials. Another area of research is the elucidation of the exact mechanism of action of N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide, which can provide insights into its biological activities and potential therapeutic applications. Finally, researchers can investigate the potential use of N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide in the treatment of oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide has also been investigated for its potential use as a ligand in coordination chemistry and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-5-11(21-14-16-17-18-19(14)4)13(20)15-12-9(2)7-6-8-10(12)3/h6-8,11H,5H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIVBCMFRSDGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate](/img/structure/B4104138.png)
![N-(3-chlorophenyl)-N'-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea](/img/structure/B4104141.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)
![N-[1-(4-allyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4104150.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B4104152.png)
![2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104162.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4104171.png)
![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4104174.png)
![1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4104181.png)
![4-(isobutyrylamino)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4104199.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide](/img/structure/B4104211.png)
![7,7-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4104213.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4104220.png)
